molecular formula C15H10BrNO B1439066 7-Bromo-3-phenylquinolin-2(1H)-one CAS No. 861872-50-6

7-Bromo-3-phenylquinolin-2(1H)-one

Cat. No.: B1439066
CAS No.: 861872-50-6
M. Wt: 300.15 g/mol
InChI Key: JQOKLXJBTAVYDO-UHFFFAOYSA-N
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Description

7-Bromo-3-phenylquinolin-2(1H)-one (CAS 861872-50-6) is a high-purity organic compound with the molecular formula C15H10BrNO and a molecular weight of 300.15 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry, for the synthesis of novel heterocyclic systems with potential biological activity. Research indicates that structurally similar 3-phenylquinolin-2-one derivatives are key intermediates in creating complex molecules, such as triazolothiadiazine hybrids, which have demonstrated potent in vitro antimicrobial properties against a range of pathogens . Furthermore, brominated quinolin-2-one scaffolds are of significant interest in developing substances with luminescent properties and as potential inhibitors for kinase targets like PDK1, which are relevant in cancer research . The bromine atom at the 7-position offers a reactive site for further functionalization via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Handling and Safety: This compound is classified as a Toxic Solid (Hazard Statement H301) and should be handled with appropriate precautions . Researchers should consult the Safety Data Sheet (SDS) prior to use. For optimal stability, the material should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(18)17-14(11)9-12/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOKLXJBTAVYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653640
Record name 7-Bromo-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861872-50-6
Record name 7-Bromo-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Elucidation of 7 Bromo 3 Phenylquinolin 2 1h One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. In the context of 7-Bromo-3-phenylquinolin-2(1H)-one and its analogs, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on both the quinolinone core and the phenyl substituent, as well as the vinyl proton and the N-H proton.

For instance, in a related compound, 2-(2-phenylquinolin-4-yl)aniline, the ¹H NMR spectrum in CDCl₃ shows a series of multiplets for the aromatic protons in the range of δ 6.85-8.17 ppm. rsc.org The amino group protons appear as a broad singlet at δ 3.59 ppm. nih.gov Similarly, for 2-(4-bromophenyl)quinoline, the aromatic protons resonate between δ 7.53 and 8.23 ppm. rsc.org

Table 1: Selected ¹H NMR Data for Analogs of this compound

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-(2-phenylquinolin-4-yl)anilineCDCl₃8.15-8.17 (m, 3H), 7.87 (d, J=8.8 Hz, 1H), 7.82 (d, J=8.4 Hz, 1H), 7.69-7.74 (m, 1H), 7.51-7.54 (m, 3H), 7.44-7.48 (m, 1H) rsc.org
2-(4-bromophenyl)quinolineCDCl₃8.23 (d, J=8.8 Hz, 1H), 8.15 (d, J=8.8 Hz, 1H), 8.06 (d, J=7.6 Hz, 2H), 7.84 (dd, J1=8.0 Hz, J2=3.2 Hz, 2H), 7.74 (t, J=7.8 Hz, 1H), 7.65 (d, J=7.6 Hz, 2H), 7.53-7.56 (m, 1H) rsc.org
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrileDMSO-d₆7.62–7.70 (m, 6H, ArH), 7.61 (dd, 1H, J = 7.7/1.0 Hz, ArH), 7.23 (t, 1H, J = 7.9 Hz, C(5)H), 4.02 (s, 3H, CH₃) mdpi.com

This table presents a selection of reported ¹H NMR data for compounds structurally related to this compound to illustrate typical chemical shift ranges.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound and its analogs, the ¹³C NMR spectrum will show signals for the carbonyl carbon, the carbon bearing the bromine atom, and the various aromatic carbons.

In the case of 2-(2-phenylquinolin-4-yl)aniline, the ¹³C NMR spectrum in CDCl₃ displays signals for the aromatic carbons in the range of δ 119.0-157.4 ppm. rsc.org The carbon atoms of the phenyl ring and the quinoline (B57606) core can be distinguished based on their chemical shifts and coupling patterns. For 2-(4-bromophenyl)quinoline, the carbon signals appear between δ 118.6 and 156.1 ppm, with the carbon attached to the bromine atom showing a characteristic shift. rsc.org

Table 2: Selected ¹³C NMR Data for Analogs of this compound

CompoundSolventChemical Shift (δ, ppm)
2-(2-phenylquinolin-4-yl)anilineCDCl₃157.4, 148.3, 139.7, 136.8, 130.9, 129.8, 129.7, 129.3, 128.9, 127.6, 127.5, 126.3, 119.0 rsc.org
2-(4-bromophenyl)quinolineCDCl₃156.1, 148.3, 139.1, 138.5, 132.0, 129.9, 129.7, 129.1, 127.5, 127.3, 126.6, 123.9, 118.6 rsc.org
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrileDMSO-d₆150.2, 132.9, 130.4, 130.1 (2C), 129.7, 129.1, 129.0 (2C), 128.0, 123.8, 118.4, 115.5, 104.6, 85.0, 35.3 (CH₃) mdpi.com

This table presents a selection of reported ¹³C NMR data for compounds structurally related to this compound to illustrate typical chemical shift ranges.

Advanced Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, HSQC, DEPT-135)

To unambiguously assign all proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed.

¹H-¹H Correlated Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbons. This helps in tracing the connectivity of the proton network within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of the directly attached carbon atoms. This is crucial for assigning carbon resonances based on the already assigned proton spectrum. mdpi.com

Distortionless Enhancement by Polarization Transfer (DEPT-135) is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are not observed in a DEPT-135 spectrum.

These techniques, when used in combination, provide a comprehensive and unambiguous assignment of the entire molecular structure. For example, in the characterization of a quinoline-based rsc.orgnih.govresearchgate.net-triazole hybrid, HSQC was used to confirm the ¹H and ¹³C assignments. mdpi.com

Other NMR Techniques (e.g., ¹⁹F NMR)

While not directly applicable to this compound, ¹⁹F NMR is a valuable technique for analogs containing fluorine atoms. For instance, in the analysis of 2-(4-fluorophenyl)quinoline, ¹⁹F NMR would provide a distinct signal for the fluorine atom, and its coupling to adjacent protons would further confirm the structure. The ¹³C NMR of this compound shows splitting of carbon signals due to coupling with the fluorine atom (¹JCF, ²JCF, etc.). rsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Studies

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H bond, the C=O (amide) bond, aromatic C-H bonds, and C=C bonds.

In a related quinolinone derivative, the FT-IR spectrum showed a strong absorption for the C=O stretching vibration. researchgate.net The N-H stretching vibration typically appears as a broad band in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹. researchgate.net

For example, the FT-IR spectrum of 2-(2-(4-bromophenyl)-6-methoxyquinolin-4-yl)aniline shows bands at 3435 cm⁻¹ (N-H), 3063 cm⁻¹ (aromatic C-H), and 1626, 1583 cm⁻¹ (C=C). nih.gov

Table 3: Characteristic FT-IR Absorption Bands for Quinolone Analogs

Functional GroupTypical Wavenumber (cm⁻¹)Reference
N-H Stretch3200 - 3400 researchgate.net
C=O Stretch (Amide)1630 - 1680 researchgate.net
Aromatic C-H Stretch> 3000 nih.gov
Aromatic C=C Stretch1450 - 1600 nih.gov
C-Br Stretch< 700 researchgate.net

This table provides a general range for the characteristic FT-IR absorption bands for functional groups found in this compound and its analogs.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain information about its structure by analyzing the fragmentation pattern. For this compound (C₁₅H₁₀BrNO), the expected molecular weight is approximately 300.15 g/mol . sigmaaldrich.com

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. There will be two peaks of almost equal intensity separated by two mass units (M⁺ and M⁺+2).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. For example, the HRMS (ESI) for 2-p-tolylquinoline was calculated as C₁₆H₁₃N [M+H]⁺: 220.1121, and the found value was 220.1125, confirming its molecular formula. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system within the molecule. For quinolinone derivatives, the extended π-system is the primary chromophore.

In a study on a series of halogenoaminopyrazoles, the electronic spectra recorded in an ethanolic solution showed characteristic absorption bands in the range of 246–300 nm, which were assigned to π-π* transitions. For quinoline-based triazole hybrids, UV analysis is also a standard characterization method. mdpi.com While specific λmax values for this compound are not documented, it is anticipated that its UV-Vis spectrum would exhibit absorptions characteristic of the substituted quinolinone core, influenced by the electronic effects of the bromo and phenyl substituents.

Table 1: Representative UV-Vis Spectral Data for Analogous Heterocyclic Compounds

Compound/Analog ClassSolventλmax (nm)Transition TypeReference
HalogenoaminopyrazolesEthanol (B145695)246–300π-π*
Quinolone-Appended Spiro-quinazolinonesNot SpecifiedNot SpecifiedNot Specified acs.org
Quinolone-Based Triazole HybridsNot Specified200-400 (range)Not Specified mdpi.com

This table presents data for analogous compound classes to infer potential spectral characteristics of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its purity and composition. The molecular formula for this compound is C15H10BrNO. researchgate.net

For a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile (C16H11BrN2), the calculated elemental composition was C, 61.76%; H, 3.56%; N, 9.00%. The experimentally found values were C, 61.79%; H, 3.47%; N, 8.87%, which are in close agreement with the theoretical values. researchgate.net This demonstrates the utility of elemental analysis in confirming the synthesis of new compounds.

Table 2: Theoretical Elemental Composition of this compound and an Analog

CompoundMolecular FormulaCalculated C (%)Calculated H (%)Calculated N (%)Calculated Br (%)Calculated O (%)
This compoundC15H10BrNO59.833.354.6526.545.31
7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrileC16H11BrN261.763.569.00Not ReportedNot Reported

Theoretical values for this compound are calculated based on its molecular formula. Data for the analog is from reference researchgate.net.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a crystal structure for this compound has not been reported, the crystal structure of a related compound, 4-phenylquinolin-2(1H)-one, has been determined. It crystallizes in the orthorhombic space group Pbca, with the quinoline moiety and the substituted phenyl ring being nearly planar. The dihedral angle between these two moieties is 64.65(6)°. The crystal structure is stabilized by intermolecular N-H⋯O and C-H⋯O hydrogen bonds.

For another analog, 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, the crystal structure was determined to be monoclinic, with the space group P21/n. researchgate.net The analysis of such analogs allows for predictions about the likely crystal packing and intermolecular interactions that might be present in the crystal lattice of this compound.

Table 3: Crystallographic Data for Analogs of this compound

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
4-phenylquinolin-2(1H)-oneOrthorhombicPbca7.382(2)21.795(3)14.066(5)909090
7-Bromo-2-(4-chloro-phenyl)-quinoxalineMonoclinicP21/n17.1347(11)3.8441(2)18.4127(12)9097.861(2)90 researchgate.net

This table provides a comparison of crystallographic parameters for compounds structurally related to this compound.

Computational and Theoretical Investigations of 7 Bromo 3 Phenylquinolin 2 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and electronic properties by approximating the electron density. For 7-Bromo-3-phenylquinolin-2(1H)-one, DFT studies would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p) to ensure accurate results.

Frontier Molecular Orbital (FMO) theory is a critical component of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

For this compound, FMO analysis would pinpoint the distribution of these orbitals. The HOMO is often located on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient areas. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

Note: Specific values for this compound are not available in the reviewed literature. This table illustrates how such data would be presented.

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule. researchgate.netscispace.com It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In an MEP map, red areas typically denote negative potential (high electron density), often associated with electronegative atoms like oxygen, while blue areas indicate positive potential (low electron density), usually found around hydrogen atoms. researchgate.net

For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen of the quinolinone ring, making it a prime site for electrophilic attack. Conversely, positive potentials would be expected around the N-H group and the hydrogen atoms of the phenyl ring, indicating sites susceptible to nucleophilic attack. researchgate.net

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

These parameters help in understanding the relationship between structure, stability, and global chemical reactivity. researchgate.net

Table 2: Hypothetical Global Reactivity Descriptors

Descriptor Symbol Formula Value
Electronegativity χ -(EHOMO+ELUMO)/2 Data not available
Chemical Hardness η (ELUMO-EHOMO)/2 Data not available
Chemical Softness S 1/(2η) Data not available
Electrophilicity Index ω χ²/(2η) Data not available

Note: Specific values for this compound are not available in the reviewed literature. This table illustrates how such data would be presented.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods can accurately predict various spectroscopic parameters, which is essential for structural confirmation. researchgate.net Calculations of NMR chemical shifts (¹H and ¹³C), vibrational frequencies (FT-IR), and electronic absorptions (UV-Vis) are commonly performed. These theoretical spectra can be compared with experimental data to validate the molecular structure. For instance, DFT calculations can predict the vibrational wavenumbers, which, when compared with experimental FT-IR spectra, help in the assignment of functional groups.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The study provides information on the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target. nih.gov

For this compound, docking studies would be performed against various biological targets to explore its therapeutic potential. For example, based on the activity of similar quinolinone compounds, it could be docked against targets like protein kinases, phosphodiesterases, or bacterial enzymes. nih.govresearchgate.net The results would reveal the key residues it interacts with and the stability of the ligand-protein complex.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

In silico ADMET prediction is a vital step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. These computational models predict whether a molecule has drug-like properties, often using criteria such as Lipinski's rule of five. This rule suggests that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated logP (octanol-water partition coefficient) not greater than 5.

Computational tools can also predict other properties like intestinal absorption, blood-brain barrier penetration, and potential toxicity, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in drug development.

Natural Bond Orbital (NBO) Analysis and Atomic Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a chemically intuitive picture of bonding and electron distribution within a molecule. nih.govnih.gov It examines interactions between filled (donor) and empty (acceptor) orbitals to quantify charge transfer, hyperconjugation, and resonance effects, which are crucial for understanding molecular stability and reactivity. nih.govbldpharm.com

Atomic charge distribution calculations, often performed as part of an NBO analysis, would assign partial charges to each atom in the molecule. In this compound, the electronegative oxygen and nitrogen atoms are expected to carry significant negative charges, while the carbonyl carbon and the carbon atom bonded to bromine would likely exhibit positive charges. The bromine atom itself would also carry a partial negative charge due to its high electronegativity. The distribution of these charges is fundamental to understanding the molecule's electrostatic potential and its interactions with other molecules.

A hypothetical table of selected atomic charges based on studies of similar compounds is presented below to illustrate the expected trends.

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

Atom Hypothetical Charge (e)
O(carbonyl) -0.5 to -0.7
N(1) -0.3 to -0.5
C(2) +0.4 to +0.6
C(7) +0.1 to +0.2
Br -0.1 to -0.2

Note: This data is illustrative and not from a specific calculation on this compound.

Comparison of Experimental and Theoretical Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing calculated structural parameters (bond lengths and angles), vibrational frequencies (IR and Raman spectra), and NMR chemical shifts with those obtained from experimental techniques like X-ray crystallography, FT-IR, and NMR spectroscopy.

Density Functional Theory (DFT) is a common computational method used for such comparisons. rsc.org For instance, the calculated bond lengths and angles from a DFT optimization would be compared to the precise measurements from a single-crystal X-ray diffraction study. High correlation coefficients between the experimental and theoretical data would validate the computational model used. labshake.com

Similarly, theoretical vibrational spectra can be calculated and compared with experimental IR spectra. While a direct one-to-one correspondence is not always perfect due to experimental conditions and theoretical approximations, the calculated frequencies can aid in the assignment of major vibrational modes observed in the experimental spectrum.

The following table illustrates how a comparison between experimental and theoretical data for a related quinazolinone derivative was presented in the literature.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Quinazolinone Derivative

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
C=O stretch 1684 1715

Source: Adapted from a study on a similar quinazolinone derivative. nih.gov

Chemical Derivatization and Functionalization Strategies for 7 Bromo 3 Phenylquinolin 2 1h One

Modifications at the Nitrogen Heteroatom (N-Alkylation)

The nitrogen atom of the quinolinone ring is a common site for modification. N-alkylation introduces various alkyl or substituted alkyl groups, which can significantly influence the molecule's lipophilicity, steric profile, and biological interactions.

N-alkylation of quinolinone systems is a well-established synthetic transformation. beilstein-journals.org Generally, this involves the deprotonation of the N-H bond using a suitable base, followed by reaction with an alkylating agent. Common bases include sodium hydride (NaH), and the choice of solvent can influence the regioselectivity of the reaction. beilstein-journals.org For instance, the use of NaH in tetrahydrofuran (B95107) (THF) has been shown to be effective for N-1 selective alkylation in related indazole systems. beilstein-journals.org The alkylating agents can range from simple alkyl halides to more complex functionalized molecules, allowing for the introduction of a wide variety of substituents at the nitrogen atom. beilstein-journals.orgnih.gov

Table 1: Examples of N-Alkylation Reactions on Heterocyclic Systems

Starting MaterialReagentProductYieldReference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodide, NaH, DMFMethyl 5-bromo-1-isopropyl-1H-indazole-3-carboxylate and Methyl 5-bromo-2-isopropyl-1H-indazole-3-carboxylate38% (N1), 46% (N2) nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl tosylates, Cs2CO3, DioxaneMethyl 5-bromo-1-alkyl-1H-indazole-3-carboxylate90-98% nih.gov

Functionalization of the Phenyl Substituent (e.g., Halogenation)

The phenyl group at the 3-position of the quinolinone ring provides another handle for structural diversification. Electrophilic aromatic substitution reactions, such as halogenation, can be employed to introduce substituents onto this ring. For example, the introduction of a fluorine atom onto a phenyl ring can alter the electronic properties and metabolic stability of the molecule. nih.gov The position of substitution on the phenyl ring will be directed by the existing substituent and the reaction conditions.

Reactions Involving the Bromine Moiety (e.g., Cross-Coupling, Nucleophilic Substitution)

The bromine atom at the 7-position is a key site for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the bromo-quinolinone with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce new aryl or heteroaryl groups. A study on the synthesis of quinoline-fused spiro-quinazolinones demonstrated the successful use of Suzuki coupling to further derivatize a bromo-substituted acridinone (B8587238) intermediate. acs.org

Sonogashira Coupling: This palladium/copper-catalyzed reaction couples the bromo-quinolinone with a terminal alkyne, providing a direct route to alkynyl-substituted quinolinones. acs.org These alkynyl derivatives can serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-quinolinone with an amine. This is a valuable method for introducing a variety of amino functionalities.

These cross-coupling reactions offer a modular approach to synthesize a library of analogs with diverse substituents at the 7-position. nih.gov

Nucleophilic Aromatic Substitution:

While less common than cross-coupling reactions for aryl bromides, under certain conditions, the bromine atom can be displaced by strong nucleophiles.

Cyclization Reactions for Fused Heterocyclic Systems (e.g., Triazolothiadiazine, Furoquinolones)

The quinolinone core can be used as a scaffold to construct more complex, fused heterocyclic systems. These reactions often involve derivatization of the quinolinone followed by an intramolecular cyclization step.

Triazolothiadiazines: The synthesis of triazolothiadiazine derivatives often involves the reaction of a hydrazide with a suitable precursor, followed by cyclization. researchgate.net While not directly starting from 7-bromo-3-phenylquinolin-2(1H)-one, the general strategies for forming triazolothiadiazine rings can be adapted. researchgate.netnih.govsemanticscholar.org For example, a derivative of the quinolinone could be prepared to contain a hydrazide or a similar functional group that can undergo cyclization to form the desired fused ring system. researchgate.net

Furoquinolones: The synthesis of furo[2,3-h]quinolin-2(1H)-one derivatives has been reported, demonstrating the feasibility of fusing a furan (B31954) ring to the quinoline (B57606) system. nih.gov These syntheses often involve multiple steps to build the furan ring onto the existing quinoline core.

Diversification via Multi-Component Reactions (e.g., Click Chemistry)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. organic-chemistry.orgnih.gov These reactions are atom-economical and can rapidly generate molecular diversity.

Click Chemistry:

A prominent example of a multi-component reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgyoutube.comacs.org To utilize this strategy, the this compound would first need to be functionalized with either an azide (B81097) or an alkyne group. For instance, the bromine at the 7-position could be converted to an azide via nucleophilic substitution, or an alkyne could be introduced via a Sonogashira coupling. The resulting functionalized quinolinone can then be "clicked" with a variety of complementary alkynes or azides to create a library of triazole-containing derivatives. nih.gov This approach has been successfully used to synthesize triazole-tethered quinazoline (B50416) derivatives. nih.gov

Derivatization to Carboxylic Acid and Amide Analogs

The core structure can be modified to include carboxylic acid and amide functionalities, which are important groups in medicinal chemistry due to their ability to form hydrogen bonds and participate in other biological interactions.

Carboxylic Acid Analogs: The synthesis of quinoline-4-carboxylic acid derivatives is well-documented. nih.govmdpi.com For example, the Doebner reaction, involving the condensation of an aniline (B41778), an aldehyde, and pyruvic acid, can lead to the formation of quinoline-4-carboxylic acids. mdpi.com Adapting such methods to precursors of this compound could yield the corresponding carboxylic acid derivative. The synthesis of 2-phenyl-3-hydroxy-4(1H)-quinolinone-7-carboxylic acids has been achieved through the reaction of 2-aminoterephthalic acid with substituted alpha-bromoacetophenones followed by cyclization. nih.gov

Amide Analogs: Once the carboxylic acid is in place, it can be readily converted to a wide range of amide analogs through standard amide coupling reactions. This involves activating the carboxylic acid (e.g., with a carbodiimide) and reacting it with a primary or secondary amine. The synthesis of quinolinone carboxamides has been explored as a strategy to generate compounds with potential biological activity. researchgate.net

Biological and Pharmacological Research on 7 Bromo 3 Phenylquinolin 2 1h One and Its Derivatives

Anticancer and Antiproliferative Investigations

Inhibition of Specific Cellular Targets (e.g., Microtubule Inhibition, Kinase Inhibition)

Derivatives of the quinoline (B57606) and quinolinone core have been investigated for their ability to inhibit specific cellular targets, playing a crucial role in the development of targeted therapies, particularly in oncology.

Research into 3-phenylquinazolin-2,4(1H)-diones, which share a structural similarity with the 3-phenylquinolin-2(1H)-one core, has identified these compounds as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met tyrosine kinases (TKs). nih.gov Dysregulation of these kinases is implicated in the development and progression of various human cancers. nih.gov In one study, several synthesized 3-phenylquinazolin-2,4(1H)-dione derivatives displayed noteworthy cytotoxic activity against the HCT-116 colorectal cancer cell line. nih.gov Specifically, compound 3e demonstrated significant inhibitory activity against both VEGFR-2 and c-Met, with IC50 values of 83 nM and 48 nM, respectively. nih.gov

Furthermore, other quinolin-2(1H)-one derivatives have been evaluated for their tyrosine kinase inhibitory activity. In a study using the MDA-MB cell line, a derivative, 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one (III-b4) , was identified as the most cytotoxic compound with an IC50 value of 0.0515 μM. researchgate.net

In a different approach, 3-phenylquinoline (B3031154) derivatives have been identified as potential inhibitors of the p53 tumor suppressor protein's transcriptional activity. nih.gov While p53 is a crucial tumor suppressor, its inappropriate activation can lead to tissue damage. nih.gov One derivative, designated as PQ1 , was found to be the most active in a screening of 120 compounds, decreasing the expression of the p53 target gene p21 without affecting p53 protein levels. nih.gov

Table 1: Inhibition of Specific Cellular Targets by Quinolinone Derivatives

Compound/Derivative ClassTargetKey FindingsReference
3-Phenylquinazolin-2,4(1H)-dionesVEGFR-2 and c-Met Tyrosine KinasesCompound 3e showed IC50 values of 83 nM (VEGFR-2) and 48 nM (c-Met). nih.gov
4-[2-(4-Bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one (III-b4)Tyrosine Kinase (in MDA-MB cells)Exhibited the highest cytotoxicity with an IC50 value of 0.0515 μM. researchgate.net
3-Phenylquinoline derivative (PQ1)p53 Transcriptional ActivityIdentified as the most active inhibitor, reducing the expression of the p21 target gene. nih.gov

Antiviral Potentials of 7-Bromo-3-phenylquinolin-2(1H)-one Scaffolds (e.g., Anti-HIV, Anti-COVID-19)

The quinolin-2(1H)-one scaffold has emerged as a promising framework for the development of novel antiviral agents, with significant research focused on its activity against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Anti-HIV Activity:

A number of quinolin-2-one derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. nih.govscilit.com In one study, compounds 4a2 and 4d2 demonstrated notable inhibitory activities against HIV-1 RT with IC50 values of 0.21 μM and 0.15 μM, respectively. nih.govscilit.com These compounds are believed to interact with the allosteric pocket of the enzyme, similar to the mechanism of known non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govscilit.com

Further research has explored quinolinonyl derivatives as inhibitors of both the ribonuclease H (RNase H) and polymerase functions of HIV-1 RT. nih.gov The RNase H function is another validated target for anti-HIV drug development. nih.gov A series of non-diketo acid quinolinone derivatives were found to be active against RNase H at micromolar concentrations, with compounds 4o and 5o being the most potent, both having an IC50 of approximately 1.5 μM. nih.gov Some of these derivatives also showed antiviral activity in cell-based assays, with compound 4t exhibiting the best antiviral profile with an EC50 of 1.73 μM and a selectivity index greater than 57.8. nih.gov

More recently, quinolinonyl derivatives have been investigated as dual inhibitors, targeting both the HIV-1 integrase catalytic site and the interaction between the integrase and viral RNA (vRNA). uniroma1.ituniroma1.it This dual-action mechanism could lead to the development of more robust anti-HIV therapies. uniroma1.ituniroma1.it

Anti-COVID-19 Activity:

In the context of the COVID-19 pandemic, quinoline derivatives have been explored as potential inhibitors of SARS-CoV-2. researchgate.netaustinpublishinggroup.com Research has focused on targeting key viral enzymes such as the papain-like protease (PLpro) and the RNA-dependent RNA polymerase (RdRp). news-medical.netacs.org

A quinoline-based drug candidate, Jun13296 , was identified as a potent inhibitor of SARS-CoV-2 PLpro. news-medical.net In vivo studies showed that this compound increased survival, reduced viral load in the lungs, and prevented lung inflammation in mice infected with SARS-CoV-2. news-medical.net

Another study screened a library of quinoline and quinazoline (B50416) derivatives against SARS-CoV-2 RdRp. acs.org Three compounds, I-13e , I-13h , and I-13i , showed significant potency in inhibiting RNA synthesis driven by the viral RdRp with low cytotoxicity. acs.org

Furthermore, 2-phenylquinoline (B181262) derivatives have demonstrated broad-spectrum anti-coronavirus activity. nih.gov Compounds 9j , 6f,g , 5a , 1f , and 9a were active against SARS-CoV-2 replication with EC50 values ranging from 5.9 to 13.0 μM. nih.gov Some of these compounds were also effective against other human coronaviruses, HCoV-229E and HCoV-OC43. nih.gov

Table 2: Antiviral Activity of Quinolinone and Quinoline Derivatives

Compound/Derivative ClassViral TargetKey FindingsReference
Quinolin-2-one derivatives (4a2 , 4d2 )HIV-1 Reverse TranscriptaseIC50 values of 0.21 μM and 0.15 μM, respectively. nih.govscilit.com
Non-diketo acid quinolinones (4o , 5o )HIV-1 RNase HIC50 of approximately 1.5 μM for both compounds. nih.gov
Non-diketo acid quinolinone (4t )HIV-1 (cell-based)EC50 of 1.73 μM and Selectivity Index > 57.8. nih.gov
Quinoline derivative (Jun13296 )SARS-CoV-2 PLproPotent in vivo antiviral and anti-inflammatory effects. news-medical.net
Quinoline derivatives (I-13e , I-13h , I-13i )SARS-CoV-2 RdRpPotent inhibition of viral RNA synthesis. acs.org
2-Phenylquinoline derivativesSARS-CoV-2, HCoV-229E, HCoV-OC43EC50 values from 5.9 to 13.0 μM against SARS-CoV-2. nih.gov

Anti-Inflammatory and Analgesic Properties

The quinoline scaffold is also a source of compounds with potential anti-inflammatory and analgesic activities.

A study on indeno[1,2-c]quinoline derivatives revealed dual antituberculosis and anti-inflammatory properties. nih.gov This is significant as inflammation is a key component of tuberculosis pathology. nih.gov

In the search for new analgesic agents, a series of 3-substituted-4-hydroxy-2-oxo-1-phenyl/methylquinolin-2(1H)-one derivatives were synthesized and evaluated. bibliomed.org The analgesic activity was assessed using the Eddy's hot plate method, and several compounds showed efficacy comparable to the standard drug, Ibuprofen. bibliomed.org Compounds (III b-1, III b-2, III b-3) demonstrated the most significant analgesic effect. bibliomed.org

Similarly, research on (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides, which are structurally related to the quinoline core, identified compounds with potent in vivo anti-inflammatory and analgesic effects. nih.gov Compounds 2a and 2n showed anti-inflammatory inhibition rates of 95% and 92.7%, respectively, and a 100% analgesic effect, which was greater than or nearly equivalent to indomethacin. nih.gov These compounds were found to be moderate inhibitors of COX-2. nih.gov

Furthermore, a quinoline-based compound, Jun13296 , developed as a SARS-CoV-2 inhibitor, also demonstrated anti-inflammatory activity by reducing the levels of inflammatory cytokines such as interleukin 6 (IL-6) and interferon γ (IFN-γ). news-medical.net

Other Therapeutic Applications (e.g., Antimalarial, Antitubercular, Antiparasitic, Antileishmanial, Cardiotonic, Anticonvulsant, Anthelmintic)

The versatility of the quinoline and quinolin-2(1H)-one core extends to a wide range of other therapeutic areas.

Antimalarial Activity: Quinolines have a long history as antimalarial agents. nih.gov Recent research has focused on developing new derivatives to combat drug-resistant strains of Plasmodium falciparum. nih.gov For instance, 4(1H)-quinolone-3-diarylethers have shown impressive low nanomolar EC50 values against multiple strains of the malaria parasite. acs.org

Antitubercular Activity: As mentioned earlier, quinoline derivatives are being actively investigated for their potential against Mycobacterium tuberculosis. nih.gov Indeno[1,2-c]quinoline derivatives have shown significant inhibitory activity, with compound (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotino-hydrazide (12) exhibiting a minimum inhibitory concentration (MIC) of 0.96 μg/mL, comparable to the frontline anti-TB drug isoniazid. nih.gov Other quinolone derivatives, such as 6b6 , 6b12 , and 6b21 , have also shown promising activity against multidrug-resistant TB strains. rsc.org

Antiparasitic and Antileishmanial Activity: The antiparasitic potential of quinolines extends beyond malaria. researchgate.net Derivatives of 8-nitroquinolin-2(1H)-one have been studied for their antileishmanial activity against Leishmania donovani. nih.gov The introduction of phenoxy or thiophenoxy moieties at position 4 of this scaffold was found to maintain the antileishmanial profile. nih.gov Additionally, 2-substituted quinolines and 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have also shown promise as antileishmanial agents. nih.govrsc.org

Cardiotonic Activity: Certain quinolin-2(1H)-one derivatives have been found to possess positive inotropic (cardiotonic) effects. nih.govnih.gov A series of 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives were synthesized and evaluated for this activity. nih.gov Compound 13 (6-(2,4-dimethylimidazol-1-yl)-8-methyl-2(1H)-quinolinone) was found to be approximately five times more potent than the known cardiotonic drug milrinone (B1677136) and demonstrated sustained cardiac stimulant activity. nih.gov

Anticonvulsant Activity: Research has also explored the potential of quinoline derivatives in the treatment of epilepsy. nih.gov A series of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea (B33335) derivatives were synthesized and tested for anticonvulsant activity. nih.govresearchgate.net Compound 7e emerged as the most active, with an ED50 value of 14.3 mg/kg in the maximal electroshock seizure test. nih.govresearchgate.net Other 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives have also shown potent anticonvulsant properties. scilit.com

Anthelmintic Activity: While not as extensively studied as other applications, the broad biological activity of quinoline derivatives suggests potential for anthelmintic applications, although specific studies on this compound derivatives in this area are limited.

Table 3: Other Therapeutic Applications of Quinolinone and Quinoline Derivatives

Therapeutic AreaCompound/Derivative ClassKey FindingsReference
Antimalarial 4(1H)-Quinolone-3-diarylethersLow nanomolar EC50 values against multiple Plasmodium strains. acs.org
Antitubercular Indeno[1,2-c]quinoline derivative (12) MIC of 0.96 μg/mL against M. tuberculosis. nih.gov
Antitubercular Quinolone derivatives (6b6, 6b12, 6b21 )Active against multidrug-resistant TB strains (MICs 0.9-3 μg/mL). rsc.org
Antileishmanial 8-Nitroquinolin-2(1H)-one derivativesPhenoxy or thiophenoxy at position 4 maintained activity. nih.gov
Cardiotonic 6-(2,4-Dimethylimidazol-1-yl)-8-methyl-2(1H)-quinolinone (13 )~5 times more potent than milrinone. nih.gov
Anticonvulsant 1-(2-(8-(Benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea (7e )ED50 of 14.3 mg/kg in the maximal electroshock seizure test. nih.govresearchgate.net

Q & A

Q. Basic Experimental Design

  • MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., MDA-MB-231) to determine IC₅₀ values .
  • Apoptosis Markers : Flow cytometry with Annexin V/PI staining to quantify programmed cell death .
  • Cell Cycle Analysis : Propidium iodide staining to identify G1/S or G2/M arrest .

How does the bromine substituent’s position influence the compound’s electronic properties and bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Effects : Bromine at the 7-position increases electrophilicity, enhancing interactions with nucleophilic residues in target enzymes .
  • Steric Effects : Bulkier substituents at the 3-position (e.g., phenyl vs. methyl) may hinder binding in hydrophobic pockets, reducing potency .
  • Comparative Studies : Analogues like 5-bromo- or 8-bromo-quinolinones show distinct MIC profiles, highlighting positional sensitivity .

What methodologies are recommended for resolving crystallographic data of this compound derivatives?

Q. Advanced Structural Analysis

  • Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve heavy bromine atoms .
  • Refinement Software : SHELXL for small-molecule refinement, leveraging constraints for disordered regions .
  • Twinned Data Handling : Use SHELXPRO for detwinning and validating molecular geometry .

What strategies improve the yield of this compound in multistep syntheses?

Q. Advanced Synthetic Optimization

  • Protecting Groups : Temporarily mask reactive sites (e.g., hydroxyl or amine groups) during bromination steps .
  • Microwave-Assisted Synthesis : Reduces reaction times for Suzuki couplings by 50–70% compared to conventional heating .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity products .

How do solvent polarity and pH affect the stability of this compound in solution?

Q. Basic Stability Studies

  • Light Sensitivity : Store solutions in amber vials under argon to prevent photodegradation .
  • pH-Dependent Stability : Avoid strongly acidic conditions (pH < 3) to prevent hydrolysis of the lactam ring .
  • Solvent Choice : Use DMSO or DMF for long-term storage, as aqueous suspensions may precipitate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.